![molecular formula C21H18ClN5OS B2459798 N-(2-(6-((3-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamid CAS No. 872994-42-8](/img/structure/B2459798.png)
N-(2-(6-((3-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound features a triazole ring which is often associated with various biological activities. The presence of sulfur in the thioether moiety and the chlorobenzyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide:
- Cell Line Studies : In vitro studies have demonstrated that derivatives can significantly inhibit cell proliferation across various cancer cell lines. For instance, compounds have shown IC50 values in the low micromolar range against breast and lung cancer cells.
- Mechanisms of Action : The anticancer properties are attributed to apoptosis induction and cell cycle arrest mediated through caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity:
- Inhibition Zones : Agar diffusion tests reveal significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Antiviral Activity
Research indicates that derivatives of this compound may possess antiviral properties:
- Mechanisms of Action : Similar compounds have been shown to inhibit viral replication mechanisms, suggesting potential therapeutic applications in treating viral infections.
Immunomodulation
The compound may activate pathways involved in immune response modulation:
- STING Agonists : Compounds with similar structures have been identified as STING (Stimulator of Interferon Genes) agonists, which play a critical role in initiating innate immune responses.
Case Study 1: Synthesis and Evaluation
A study involving the synthesis of triazole compounds revealed that modifications to side chains significantly impacted biological activity. Electron-withdrawing groups enhanced potency against specific targets.
Case Study 2: Clinical Trials
In a clinical trial setting, a related compound was tested for efficacy in patients with chronic viral infections. Results indicated improved viral load reduction compared to standard treatments.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-b]pyridazine ring .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This process involves the cyclo-oxygenase and 5-lipoxygenase pathways .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .
Biologische Aktivität
N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872994-42-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN5OS, with a molecular weight of 423.9 g/mol. The structure incorporates a triazolo-pyridazine moiety, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H18ClN5OS |
Molecular Weight | 423.9 g/mol |
CAS Number | 872994-42-8 |
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyridazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study on triazolo-pyridazine derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-Tubercular Activity
In related studies focusing on anti-tubercular agents, compounds structurally related to N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One study reported several derivatives exhibiting IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of tuberculosis . This suggests that N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may share similar anti-tubercular properties.
Cytotoxicity and Selectivity
The cytotoxicity of this compound has been assessed in vitro using various human cell lines. In studies involving derivatives of similar structures, it was found that many exhibited low toxicity to human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index. The selectivity index (SI), which compares cytotoxicity in cancerous versus normal cells, can provide insights into the compound's potential for cancer therapy .
Study 1: Triazolo-Pyridazine Derivatives
A series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most active compound in this series showed IC50 values of 1.06 μM against A549 cells and demonstrated significant inhibition of c-Met kinase activity, which is often overexpressed in various cancers .
Study 2: Structure-Activity Relationship
The structure-activity relationship (SAR) studies on triazole derivatives revealed that modifications at the benzamide position significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against bacterial strains compared to those with electron-donating groups .
Eigenschaften
IUPAC Name |
N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-8-4-5-15(13-17)14-29-20-10-9-18-24-25-19(27(18)26-20)11-12-23-21(28)16-6-2-1-3-7-16/h1-10,13H,11-12,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBNNWQJGWEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.